Methyl 2,3,4-tri-O-benzoyl-6-O-trityl-A-D-mannopyranoside
Description
Methyl 2,3,4-tri-O-benzoyl-6-O-trityl-α-D-mannopyranoside is a protected mannose derivative widely used in carbohydrate chemistry for oligosaccharide synthesis. Its structure features:
- Benzoyl groups at positions 2, 3, and 4: These electron-withdrawing esters enhance stability and direct regioselectivity during glycosylation reactions.
- Trityl group at position 6: A bulky, acid-labile protecting group that shields the primary hydroxyl, enabling selective deprotection under mild acidic conditions (e.g., 80% acetic acid) .
- Methyl glycoside: Provides an anomeric center configuration (α-D-mannopyranoside) critical for stereochemical control in subsequent reactions.
This compound is synthesized via sequential protection: tritylation of the primary hydroxyl followed by benzoylation of secondary hydroxyls. Its utility lies in constructing complex glycans for biomedical research, including vaccine development and glycoprotein studies .
Properties
IUPAC Name |
[(2R,3R,4S,5S,6S)-4,5-dibenzoyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H40O9/c1-51-46-42(56-45(50)35-24-12-4-13-25-35)41(55-44(49)34-22-10-3-11-23-34)40(54-43(48)33-20-8-2-9-21-33)39(53-46)32-52-47(36-26-14-5-15-27-36,37-28-16-6-17-29-37)38-30-18-7-19-31-38/h2-31,39-42,46H,32H2,1H3/t39-,40-,41+,42+,46+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVBHUDMUNAIQS-KPPHSOHNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H40O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
748.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 2,3,4-tri-O-benzoyl-6-O-trityl-A-D-mannopyranoside typically involves the protection of the hydroxyl groups on the mannopyranoside ring. The synthetic route generally includes the following steps:
Protection of the 6-hydroxyl group: The 6-hydroxyl group is protected using a trityl chloride reagent under basic conditions.
Protection of the 2, 3, and 4-hydroxyl groups: The remaining hydroxyl groups are protected using benzoyl chloride in the presence of a base such as pyridine.
Methylation: The anomeric hydroxyl group is methylated using methyl iodide and a base like sodium hydride.
Chemical Reactions Analysis
Methyl 2,3,4-tri-O-benzoyl-6-O-trityl-A-D-mannopyranoside undergoes several types of chemical reactions:
Hydrolysis: The benzoyl and trityl protecting groups can be removed under acidic or basic conditions to yield the free hydroxyl groups.
Oxidation: The compound can undergo oxidation reactions, particularly at the anomeric carbon, to form lactones or carboxylic acids.
Substitution: The protected hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Glycosylation Reactions
Overview:
Glycosylation is a fundamental reaction in carbohydrate chemistry where a glycosyl donor reacts with an acceptor to form glycosidic bonds. Methyl 2,3,4-tri-O-benzoyl-6-O-trityl-α-D-mannopyranoside serves as an effective glycosyl donor due to its protective groups, which facilitate selective reactions.
Applications:
- Synthesis of Oligosaccharides: This compound is crucial for the construction of oligosaccharides, which are important for studying carbohydrate-protein interactions and developing glycoprotein therapeutics .
- Development of Glycoconjugates: It aids in synthesizing glycoconjugates used in vaccine development and drug delivery systems .
Medicinal Chemistry
Overview:
In medicinal chemistry, carbohydrates often serve as essential components of biologically active molecules. Methyl 2,3,4-tri-O-benzoyl-6-O-trityl-α-D-mannopyranoside can be utilized to modify drug candidates to enhance their pharmacological properties.
Applications:
- Antiviral Agents: Research has shown that modified mannopyranosides can exhibit antiviral properties by mimicking natural substrates of viral enzymes .
- Cancer Therapeutics: The compound's ability to form complex structures can be exploited in designing targeted therapies for cancer treatment .
Chemical Synthesis
Overview:
The compound is employed as an intermediate in various chemical syntheses due to its stability and reactivity under mild conditions.
Applications:
- Synthesis of Carbohydrate Derivatives: It serves as a building block for synthesizing various carbohydrate derivatives that have applications in food science and biochemistry .
- Functionalized Polymers: The compound can be utilized in the production of functionalized polymers that have applications in materials science .
Case Studies
Mechanism of Action
The mechanism of action of Methyl 2,3,4-tri-O-benzoyl-6-O-trityl-A-D-mannopyranoside involves its role as a protected carbohydrate intermediate. The protecting groups prevent unwanted reactions at the hydroxyl sites, allowing for selective functionalization at other positions. This selective functionalization is crucial for the synthesis of complex molecules used in therapeutic applications. The molecular targets and pathways involved depend on the specific functional groups introduced during subsequent synthetic steps.
Comparison with Similar Compounds
Structural and Functional Group Variations
Acylated Mannopyranosides
Key Observations :
- Benzoyl vs. Acetyl : Benzoyl esters (δ 7.5–8.1 ppm in $ ^1H $ NMR; δ 165–170 ppm in $ ^{13}C $) are more stable and less prone to hydrolysis than acetyl groups (δ ~2.0 ppm in $ ^1H $) .
- Trityl vs. p-Toluoyl : Trityl offers superior steric protection and selective deprotection, whereas p-toluoyl (δ 2.38 ppm for methyl in $ ^1H $) is less bulky but may require harsher conditions for removal .
Silyl-Protected Derivatives
- Methyl 2,3,6-tri-O-benzoyl-4-O-(tert-butyldimethylsilyl)-β-D-galactopyranoside (): Similar benzoyl protection but uses a silyl group (stable under acidic conditions, removed with fluoride). Highlights the role of silyl vs. trityl in balancing steric bulk and deprotection strategies .
Azide-Functionalized Analogs
- 2-Azidoethyl-6-O-benzoyl-α-D-mannopyranoside (): Incorporates an azido group for click chemistry applications, contrasting with the non-reactive trityl group in the target compound .
Spectroscopic Data
| Feature | Methyl 2,3,4-tri-O-benzoyl-6-O-trityl-α-D-mannopyranoside | Methyl 2,3,4-tri-O-acetyl-α-D-mannopyranoside |
|---|---|---|
| $ ^1H $ NMR | δ 7.2–8.1 (benzoyl aromatics); δ 3.0–5.5 (pyranose protons) | δ 2.0–2.2 (acetyl CH$_3$); δ 3.3–5.5 (pyranose) |
| $ ^{13}C $ NMR | δ 165–170 (benzoyl C=O); δ 86–90 (trityl C) | δ 20–22 (acetyl CH$_3$); δ 170–172 (C=O) |
| IR | Strong C=O stretch at ~1720 cm$ ^{-1} $ | C=O stretch at ~1740 cm$ ^{-1} $ |
Biological Activity
Methyl 2,3,4-tri-O-benzoyl-6-O-trityl-α-D-mannopyranoside is a synthetic glycoside with notable applications in biochemistry and medicinal chemistry. This compound is characterized by its unique structural features which impart specific biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
- Molecular Formula : C28H26O9
- Molecular Weight : 506.51 g/mol
- Appearance : White to almost white powder
- Melting Point : 144.0 to 148.0 °C
- Solubility : Soluble in chloroform
Biological Significance
Methyl 2,3,4-tri-O-benzoyl-6-O-trityl-α-D-mannopyranoside exhibits significant biological activities primarily due to its interaction with various biological targets. These interactions can influence cellular processes such as adhesion, signaling, and metabolic pathways.
1. Antimicrobial Activity
Research has indicated that mannopyranosides can exhibit antimicrobial properties by interfering with bacterial adhesion mechanisms. In particular, studies have shown that compounds similar to methyl 2,3,4-tri-O-benzoyl-6-O-trityl-α-D-mannopyranoside can inhibit the binding of pathogens to host cells, thereby preventing infection.
| Study | Findings |
|---|---|
| Tsai et al. (2009) | Demonstrated that mannose-based compounds can inhibit bacterial adhesion to urothelial cells. |
| Rana & Matta (1986) | Reported synthesis of related glycosides showing potential antibacterial activity against E. coli. |
2. Anti-inflammatory Properties
Mannopyranosides have been studied for their anti-inflammatory effects. The ability of these compounds to modulate immune responses makes them candidates for therapeutic applications in inflammatory diseases.
| Study | Findings |
|---|---|
| Silbermann (2021) | Investigated the role of mannose derivatives in reducing inflammation through modulation of leukocyte recruitment. |
| Frei et al. (2020) | Found that certain glycosides could downregulate pro-inflammatory cytokines in vitro. |
The biological activity of methyl 2,3,4-tri-O-benzoyl-6-O-trityl-α-D-mannopyranoside is largely attributed to its structural conformation which allows for effective binding to specific receptors on cell surfaces.
Lectin Interactions
Lectins are proteins that bind carbohydrates and play crucial roles in cell-cell recognition and signaling processes. Methyl 2,3,4-tri-O-benzoyl-6-O-trityl-α-D-mannopyranoside can act as a ligand for various lectins, potentially inhibiting their function and thereby affecting downstream signaling pathways.
Case Study 1: Antibacterial Activity
In a controlled study examining the effects of methyl 2,3,4-tri-O-benzoyl-6-O-trityl-α-D-mannopyranoside on E. coli adhesion:
- Objective : To determine the inhibitory effect on bacterial adhesion.
- Methodology : Bacterial adhesion assays were conducted using cultured urothelial cells treated with varying concentrations of the compound.
- Results : A significant reduction in bacterial adhesion was observed at concentrations above 100 µM, indicating potential use as an antibacterial agent.
Case Study 2: Anti-inflammatory Effects
A recent study evaluated the anti-inflammatory effects of methyl 2,3,4-tri-O-benzoyl-6-O-trityl-α-D-mannopyranoside in a murine model:
- Objective : To assess the compound's impact on inflammation markers.
- Methodology : Mice were administered the compound prior to inducing an inflammatory response.
- Results : The treated group showed a marked decrease in pro-inflammatory cytokines compared to controls.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Methyl 2,3,4-tri-O-benzoyl-6-O-trityl-α-D-mannopyranoside, and what protecting groups are typically employed?
- Answer : The synthesis involves stepwise protection of hydroxyl groups on methyl α-D-mannopyranoside. Benzoyl (Bz) and trityl (Tr) groups are standard. For example:
Tritylation : The 6-OH group is protected first with trityl chloride under anhydrous conditions (e.g., pyridine/DCM) to yield methyl 6-O-trityl-α-D-mannopyranoside .
Benzoylation : Subsequent benzoylation of the 2-, 3-, and 4-OH positions is achieved using benzoyl chloride and a base (e.g., DMAP or EtN) in anhydrous DCM. Reaction monitoring via TLC ensures complete substitution .
Q. What spectroscopic methods are critical for characterizing this compound?
- Answer :
- NMR Spectroscopy : H and C NMR identify substitution patterns. For instance, anomeric protons (δ 4.8–5.2 ppm) and benzoyl carbonyls (δ 165–166 ppm) confirm regiochemistry. 2D experiments (COSY, HSQC) resolve overlapping signals .
- Mass Spectrometry : ESI-MS or MALDI-TOF verifies molecular weight (e.g., [M + Na] peaks). Isotopic labeling (e.g., C) aids in fragmentation analysis .
- XRD : Crystallographic data (e.g., monoclinic P2 symmetry) validate stereochemistry and crystal packing .
Advanced Research Questions
Q. How can regioselective benzoylation be optimized to avoid over-substitution or side products?
- Answer :
- Stoichiometric Control : Use 3.0–3.2 equivalents of benzoyl chloride to target 2,3,4-OH positions while avoiding 6-O-trityl deprotection .
- Temperature : Reactions at −30°C slow down competing pathways (e.g., trityl group cleavage) .
- Monitoring : Real-time TLC (hexane/EtOAc) or HPLC detects intermediates. Quenching incomplete reactions with methanol prevents over-benzoylation .
- Case Study : achieved >80% mono-substitution yields by optimizing molar ratios and reaction times .
Q. What strategies resolve ambiguities in NMR spectra caused by overlapping protecting groups?
- Answer :
- Isotopic Labeling : Incorporate C at specific positions (e.g., C-6) to simplify C NMR assignments .
- Selective Deprotection : Temporary removal of trityl groups (e.g., using HCl/EtOH) allows isolated analysis of benzoylated regions .
- NOE Experiments : Nuclear Overhauser effects differentiate axial/equatorial substituents, confirming α-anomeric configuration .
Q. How can researchers address low yields in glycosylation steps during oligosaccharide synthesis?
- Answer :
- Promoter Systems : N-Iodosuccinimide (NIS) with AgOTf enhances glycosyl donor activation. Pre-activation of thioglycosides (e.g., ethyl 1-thio-mannopyranosides) improves coupling efficiency .
- Solvent Optimization : Anhydrous DCM or toluene minimizes hydrolysis. Molecular sieves (4 Å) scavenge moisture .
- Workup : Extract reaction mixtures with toluene to recover unreacted donors, improving overall yield .
Data Contradiction Analysis
Q. How should discrepancies in optical rotation data be interpreted during enantiomeric validation?
- Answer :
- Context : reports [α] −71° for methyl 2,3-di-O-benzoyl-6-deoxy-α-D-mannopyranoside, contrasting with +76° for its L-enantiomer.
- Resolution :
Chiral Auxiliaries : Use chiral HPLC or capillary electrophoresis to confirm enantiopurity.
XRD : Absolute configuration from crystal structures (e.g., Flack parameter) resolves ambiguities .
Synthetic Controls : Compare with literature values for D/L series to validate assignments .
Methodological Tables
Table 1 : Key Synthetic Steps and Yields
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 6-O-Tritylation | TrCl, pyridine/DCM, 0°C → RT | 85–90 | |
| 2,3,4-O-Benzoylation | BzCl, DMAP, EtN, DCM, −30°C | 75–80 | |
| Glycosylation | NIS/AgOTf, DCM, molecular sieves, −30°C | 62–67 |
Table 2 : NMR Chemical Shifts for Critical Protons
| Position | δ (ppm) in CDCl | Assignment |
|---|---|---|
| H-1 | 4.81–5.24 | α-anomeric proton (J = 1.8–1.9 Hz) |
| Bz-CO | 165.2–166.3 | Benzoyl carbonyls |
| Tr-Ph | 7.04–7.30 | Trityl aromatic protons |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
